molecular formula C9H9BrFNO2 B15147785 2-Bromo-4-fluoro-N-methoxy-N-methylbenzamide

2-Bromo-4-fluoro-N-methoxy-N-methylbenzamide

Cat. No.: B15147785
M. Wt: 262.08 g/mol
InChI Key: KXSSSDTYSRZRSW-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9BrFNO2 and a molecular weight of 262.08 g/mol . It is characterized by the presence of bromine, fluorine, methoxy, and methyl groups attached to a benzamide core. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-N-methoxy-N-methylbenzamide typically involves the reaction of 2-bromo-4-fluoroaniline with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzamides.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-Bromo-4-fluoro-N-methoxy-N-methylbenzamide is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

2-bromo-4-fluoro-N-methoxy-N-methylbenzamide

InChI

InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,1-2H3

InChI Key

KXSSSDTYSRZRSW-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)F)Br)OC

Origin of Product

United States

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